molecular formula C21H24FN3O4S B2387166 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034543-30-9

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2387166
CAS No.: 2034543-30-9
M. Wt: 433.5
InChI Key: BYGZWQYXGWKGLS-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a fluorinated benzo[c][1,2,5]thiadiazole derivative with a unique structural profile. Key features include:

  • 6-Fluoro substitution on the benzo-thiadiazole ring, enhancing electronic properties and binding affinity.
  • 3-Methyl and 2,2-dioxide groups, contributing to stability and reactivity.
  • Ethyl linker connecting the thiadiazole core to a tetrahydro-2H-pyran-4-phenylcarboxamide moiety, which influences solubility and target interactions.

This compound is explored for applications in medicinal chemistry, materials science, and biotechnology, leveraging its fluorinated aromatic system and carboxamide functionality .

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c1-24-18-8-7-17(22)15-19(18)25(30(24,27)28)12-11-23-20(26)21(9-13-29-14-10-21)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGZWQYXGWKGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, particularly in the context of enzyme inhibition and interaction with various biochemical pathways.

Chemical Structure and Properties

The compound has a molecular formula of C16H16FN3O3SC_{16}H_{16}FN_{3}O_{3}S and a molecular weight of approximately 349.4 g/mol. The presence of a benzothiadiazole core and a pyran moiety enhances its reactivity and biological potential. The fluorine atom and methyl group on the benzothiadiazole ring are significant for its pharmacological properties.

Enzyme Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endogenous fatty acid ethanolamides (FAEAs), which play critical roles in pain modulation, inflammation, and appetite regulation. Inhibition of FAAH can lead to increased levels of FAEAs, potentially offering therapeutic benefits in various conditions such as chronic pain and neurodegenerative diseases.

Pharmacodynamics

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through the modulation of endocannabinoid signaling pathways due to elevated FAEAs resulting from FAAH inhibition.

Case Studies

Recent clinical trials have begun to evaluate the safety and efficacy of this compound in healthy volunteers. A Phase 1 trial is currently underway to assess its tolerability and pharmacokinetics. The outcomes from these studies will provide vital insights into its therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
BenzothiadiazoleContains nitrogen and sulfur; known for antimicrobial propertiesAntimicrobial
Thiazole DerivativesFive-membered ring containing nitrogen; versatile reactivityAnticonvulsant
Isoxazole CompoundsHeterocyclic structure; often used in drug developmentAntitumor

The specific combination of functional groups in this compound enhances its reactivity compared to these related compounds.

Synthesis

The synthesis involves multi-step organic reactions requiring careful optimization of conditions such as temperature and solvent choice to ensure high yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzo[c][1,2,5]thiadiazole Derivatives

The compound’s uniqueness is highlighted through comparisons with derivatives sharing the benzo-thiadiazole core but differing in substituents or appended groups.

Table 1: Structural and Functional Comparisons
Compound Name Structural Differences Biological/Electronic Properties Key Applications References
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide Replaces tetrahydro-2H-pyran with thiazole Enhanced π-π stacking (thiazole) vs. hydrogen bonding (pyran) Fluorescent probes, enzyme modulation
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide Lacks 6-fluoro and phenyltetrahydro-pyran Reduced electronegativity; altered solubility Organic semiconductors, industrial catalysts
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylpropanamide Replaces pyran with phenylpropanamide Increased lipophilicity; modified target specificity Antimicrobial, antitumor agents
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide Features isoxazole instead of pyran Higher metabolic stability; distinct electronic transitions Photovoltaic materials, bioimaging

Electronic and Reactivity Differences

  • Fluorine vs. Other Halogens : The 6-fluoro group enhances electronegativity and metabolic stability compared to chloro/bromo analogues, improving binding to hydrophobic enzyme pockets .
  • Dioxidobenzo Group: The 2,2-dioxide moiety increases oxidation resistance and polar surface area, differentiating it from non-sulfonated derivatives (e.g., ’s morpholine-carboxamide compound) .
  • Tetrahydro-2H-pyran vs. Heterocyclic Replacements : The pyran ring’s oxygen atom facilitates hydrogen bonding, whereas thiazole/isoxazole analogues prioritize π-π interactions .

Molecular Interactions

  • π-π Stacking : The benzo-thiadiazole core interacts with aromatic residues in proteins, a feature amplified by fluorine’s electron-withdrawing effect .
  • Hydrogen Bonding: The pyran oxygen and carboxamide groups enable interactions with polar amino acids (e.g., serine, aspartate), critical for target engagement .

Key Takeaways :

  • Fluorine and dioxidobenzo groups are critical for electronic modulation.
  • The pyran-carboxamide moiety enhances solubility and hydrogen bonding.
  • Thiazole/isoxazole analogues prioritize imaging and material science applications.

This systematic comparison underscores the compound’s versatility and guides future research in optimizing its derivatives for specific uses.

Q & A

Q. Example SAR Table :

Modification SiteSubstituentEffect on Activity
Benzo[c]thiadiazole (Position 6)F → ClIncreased kinase inhibition (IC50 ↓ 30%)
Tetrahydro-2H-pyran4-Phenyl → 4-CyclohexylImproved metabolic stability (t1/2 ↑ 2x)
Ethyl linkerCH2CH2 → CH2OCH2Reduced cytotoxicity in normal cells
Hypothetical data based on structural analogs

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or compound impurities. Mitigation steps include:

Reproducibility checks : Repeat assays in orthogonal systems (e.g., switch from fluorescence-based to radiometric assays) .

Purity validation : Reanalyze compound batches via LC-MS to exclude degradation products or enantiomeric impurities .

Contextual analysis : Compare cell lines (e.g., cancer vs. primary cells) or animal models (e.g., murine vs. humanized) to identify species-specific effects .

Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between lipophilicity and off-target effects) .

Advanced Question: What computational methods are suitable for predicting this compound's pharmacokinetic (PK) properties?

Methodological Answer:
Leverage in silico tools to predict ADME (Absorption, Distribution, Metabolism, Excretion):

  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) based on logP and polar surface area .
  • CYP450 inhibition models : Use software like Schrödinger’s QikProp to assess metabolism risks (e.g., CYP3A4/2D6 interactions) .
  • Docking studies : Predict binding modes to plasma proteins (e.g., albumin) using AutoDock Vina to estimate free drug concentration .

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